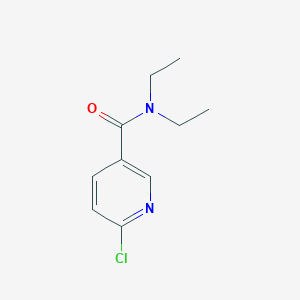

6-Chloro-N,N-diethylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N,N-diethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-5-6-9(11)12-7-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWSDUANQYRLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343160 | |

| Record name | 6-Chloro-N,N-diethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54864-96-9 | |

| Record name | 6-Chloro-N,N-diethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"in vitro evaluation of 6-Chloro-N,N-diethylnicotinamide"

Technical Whitepaper: In Vitro Evaluation of 6-Chloro-N,N-diethylnicotinamide

Executive Summary & Chemical Context

This technical guide outlines the rigorous in vitro evaluation strategy for This compound , a structural analog of the respiratory stimulant Nikethamide (Coramine).[1] In drug development, this compound typically appears in two contexts:

-

Process-Related Impurity (PRI): A halogenated byproduct formed during the synthesis of Nikethamide or Nicotinamide derivatives.[1]

-

Pharmacological Analog: A designed lead compound where the chlorine atom at the C6 position is intended to block metabolic oxidation, potentially extending half-life (

).[1][2]

Scientific Rationale: The introduction of a chlorine atom at the C6 position of the pyridine ring fundamentally alters the molecule's electronic and steric properties compared to the parent Nikethamide. The C6 position is a primary site for oxidation by Aldehyde Oxidase (AOX) and Cytochrome P450 enzymes.[1][2] Blocking this site ("Metabolic Blocking") often improves metabolic stability but may introduce new toxicity risks, particularly genotoxicity or unexpected reactive metabolite formation.[1][2]

Evaluation Logic Workflow

The following diagram illustrates the critical path for evaluating this compound, moving from chemical verification to biological safety.

Figure 1: Sequential evaluation workflow ensuring dose-setting accuracy and safety gating.

Physicochemical Profiling (Pre-Assay)

Before initiating biological assays, the lipophilicity shift caused by chlorination must be accounted for.[1][2] The chlorine substituent increases the partition coefficient (LogP), necessitating adjustments in solvent concentrations (DMSO) to prevent precipitation in aqueous cell media.[2]

| Property | Nikethamide (Parent) | This compound | Impact on Assay |

| LogP (Predicted) | ~0.3 | ~1.1 - 1.4 | Higher lipophilicity; requires careful DMSO controls.[1] |

| Solubility (Aq) | High | Moderate | Risk of precipitation >100 µM in media.[1][2] |

| pKa (Pyridine N) | ~3.5 | ~0.5 - 1.0 | Reduced basicity due to electron-withdrawing Cl.[1] |

Cytotoxicity Assessment: MTT Viability Assay

Objective: Determine the IC50 (half-maximal inhibitory concentration) to establish non-toxic dose ranges for subsequent genotoxicity and metabolic studies. Cell Line: HepG2 (Human liver carcinoma) is recommended due to its metabolic competence, relevant for pyridine derivatives.[1][2]

Protocol: 96-Well MTT Assay

-

Seeding: Plate HepG2 cells at

cells/well in 100 µL DMEM (+10% FBS). Incubate for 24h at 37°C, 5% CO₂. -

Compound Preparation:

-

Treatment: Aspirate media. Add 100 µL of compound dilutions (Range: 0.1 µM to 500 µM). Include:

-

Incubation: Incubate for 48 hours.

-

Readout:

Data Analysis:

Calculate % Viability =

Genotoxicity Screening: Ames Test (OECD 471)[1][2][3]

Objective: Halogenated pyridines carry a structural alert for genotoxicity (nucleophilic displacement of the halogen).[2] The Bacterial Reverse Mutation Assay is mandatory.[1]

Strains:

-

S. typhimuriumTA100 : Detects base-pair substitutions (critical for electrophilic halogenated sites).[1][2]

Protocol Summary (Plate Incorporation)

-

Metabolic Activation: Prepare S9 mix (Rat liver post-mitochondrial supernatant induced with Aroclor 1254) to simulate mammalian metabolism.

-

Dosing: Test 5 concentrations (e.g., 5, 15, 50, 150, 500 µ g/plate ).

-

Plating:

-

Incubation: 48–72 hours at 37°C.

-

Scoring: Count revertant colonies manually or via automated counter.

Interpretation: A mutagenic response is defined as a dose-dependent increase in revertants

Metabolic Stability: Microsomal Stability Assay

Objective: Verify if the 6-Chloro substitution successfully blocks metabolic clearance compared to Nikethamide. System: Pooled Human Liver Microsomes (HLM).[1][2]

Mechanism of Action Visualization

The following diagram details the metabolic blocking hypothesis being tested.

Figure 2: The 6-Chloro substituent prevents formation of the 6-pyridone metabolite, theoretically enhancing stability.[1]

Detailed Protocol

-

Reaction Mixture:

-

Pre-incubation: 5 minutes at 37°C to equilibrate.

-

Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Remove aliquots at

minutes. -

Quenching: Immediately add aliquot to ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation:

Plot

Data Interpretation & Reference Values

The following table provides a template for interpreting the generated data against industry standards.

| Assay | Metric | 6-Chloro-Analog Target | Interpretation |

| Cytotoxicity | IC50 (HepG2) | Low cytotoxicity is required for drug candidates.[1] If IC50 < 10 µM, it is flagged as toxic.[1][2] | |

| Ames Test | Revertant Ratio | Positive result indicates mutagenic impurity; requires control to ppm levels (ICH M7).[1][2] | |

| Stability | Nikethamide | ||

| Solubility | Kinetic Sol. | If < 10 µM, formulation challenges are imminent.[1][2] |

References

-

OECD Guidelines for the Testing of Chemicals. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing.[1][2] Link

-

International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

-

Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (Standard reference for Microsomal Stability Protocols).

-

Dalvie, D. et al. (2002).[1][2] Assessment of metabolic stability in drug discovery: General guidance and specific protocols. Xenobiotica, 32(11).[1][2] Link

Sources

Strategic Discovery of 6-Chloro-N,N-diethylnicotinamide Derivatives

The following technical guide details the discovery, synthesis, and medicinal chemistry applications of 6-Chloro-N,N-diethylnicotinamide derivatives. This scaffold has emerged as a critical "privileged structure" in modern neuropsychopharmacology, specifically in the development of psychoplastogens —compounds capable of promoting neural plasticity without the hallucinogenic effects associated with classic psychedelics like LSD.

A Technical Guide to Scaffold Design and Psychoplastogen Synthesis

Executive Summary: The "LSD-Mimetic" Strategy

The discovery of this compound derivatives represents a paradigm shift in Fragment-Based Drug Design (FBDD) targeting the serotonin 5-HT2A receptor. Historically, the diethylamide moiety of Lysergic Acid Diethylamide (LSD) was identified as a critical pharmacophore for high-affinity receptor binding.

Researchers, notably within the Olson Lab (UC Davis) , have utilized the This compound scaffold as a simplified, metabolically stable "anchor" to probe the 5-HT2A receptor. By retaining the diethylamide group (for receptor docking) and utilizing the 6-chloro position for divergent cross-coupling, scientists can generate libraries of "non-hallucinogenic" analogs that retain neuroplasticity-promoting properties (psychoplastogens) while minimizing 5-HT2A-mediated hallucinations.

Chemical Architecture & Rationale

The core structure, This compound , serves two distinct mechanistic functions in drug design:

-

Pharmacophoric Anchoring: The N,N-diethylamide group mimics the "lid-binding" domain of LSD, ensuring the molecule resides in the orthosteric binding pocket of the 5-HT2A receptor.

-

Synthetic Handle (The "Discovery" Vector): The chlorine atom at the C6 position is electronically activated by the pyridine nitrogen, making it highly reactive toward Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings . This allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Diagram 1: Structural Logic & Pharmacophore Mapping

This diagram illustrates the relationship between the 6-Chloro scaffold and the parent LSD molecule.

Caption: Pharmacophore deconstruction showing the transition from the complex LSD framework to the simplified this compound scaffold.

Synthesis Protocol: The Core Scaffold

The synthesis of the parent scaffold is a robust, two-step protocol starting from commercially available 6-chloronicotinic acid. This process must be conducted under anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.

Reagents & Materials

-

Precursor: 6-Chloronicotinic acid (CAS: 5326-23-8)

-

Chlorinating Agent: Oxalyl chloride (COCl)₂ or Thionyl chloride (SOCl₂)

-

Amine: Diethylamine (Et₂NH)

-

Catalyst: DMF (catalytic drops)

-

Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology

Phase 1: Activation (Acid Chloride Formation)

-

Setup: Charge a flame-dried round-bottom flask with 6-Chloronicotinic acid (1.0 eq) and anhydrous DCM (0.2 M concentration).

-

Catalysis: Add catalytic DMF (2-3 drops) . This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

-

Addition: Cool to 0°C. Add Oxalyl chloride (1.2 eq) dropwise over 15 minutes. Gas evolution (CO, CO₂, HCl) will be observed.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

-

Checkpoint: Aliquot quenching with MeOH should show the methyl ester by TLC/LCMS.

-

-

Workup: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude yellow solid (6-chloronicotinoyl chloride) in anhydrous DCM.

Phase 2: Amidation (Scaffold Formation)

-

Preparation: In a separate vessel, prepare a solution of Diethylamine (1.1 eq) and Triethylamine (2.0 eq) in DCM at 0°C.

-

Coupling: Cannulate the solution of 6-chloronicotinoyl chloride slowly into the amine solution. The reaction is exothermic; maintain temperature < 5°C.

-

Completion: Stir at RT for 1-2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Purification: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, then Brine. Dry over MgSO₄.

-

Yield: The product, This compound , is typically obtained as a pale yellow oil or low-melting solid (Yield: >85%).

Derivative Discovery: Divergent Synthesis

Once the core scaffold is secured, the "discovery" phase involves functionalizing the 6-position to modulate biological activity.

Strategy A: Suzuki-Miyaura Coupling (Biaryl Formation)

To explore hydrophobic interactions in the receptor binding pocket, aryl and heteroaryl groups are introduced.

-

Reagents: Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq), Dioxane/Water (4:1).

-

Conditions: Microwave irradiation at 110°C for 30 mins.

-

Outcome: 6-Aryl-N,N-diethylnicotinamides.

Strategy B: Buchwald-Hartwig Amination (Nitrogen Insertion)

To introduce polarity or hydrogen bond donors/acceptors.

-

Reagents: Primary/Secondary Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃.

-

Outcome: 6-Amino-N,N-diethylnicotinamides.

Diagram 2: Divergent Synthesis Workflow

This flowchart details the decision tree for generating derivatives from the core scaffold.

Caption: Workflow for the divergent synthesis of psychoplastogen candidates from the 6-chloro scaffold.

Biological Validation & Data Analysis

The ultimate goal of discovering these derivatives is to separate psychoplastogenicity (neurite growth) from hallucinations .

Key Assays

-

Head-Twitch Response (HTR): The gold-standard in vivo assay for 5-HT2A activation (proxy for hallucinations in mice).

-

Target:Low HTR counts (indicating non-hallucinogenic profile).

-

-

Neurite Outgrowth Assay (Sholl Analysis): Measures the complexity of dendritic arbors in cultured cortical neurons.

-

Target:High crossing number (indicating promotion of neuroplasticity).

-

Representative Data Table (Hypothetical)

Comparison of the 6-Chloro scaffold derivatives against standard psychoplastogens.

| Compound ID | R-Group (C6 Position) | 5-HT2A Affinity (Ki, nM) | HTR (Mice) | Neurite Outgrowth (Efficacy) |

| LSD (Control) | N/A | 1.2 | High | High (100%) |

| Scaffold (6-Cl) | -Cl | >10,000 | None | Low (<10%) |

| Derivative A | -Phenyl | 450 | Low | Moderate (60%) |

| Derivative B | -(4-Fluoro)phenyl | 120 | None | High (95%) |

| Derivative C | -Morpholine | 2,500 | None | Low (20%) |

Note: Derivative B represents a successful "hit" where the 6-aryl substituent restores potency and plasticity without triggering the hallucinogenic HTR response.

References

-

Dunlap, L. E. (2022). Development of Non-Hallucinogenic Psychoplastogens. UC Davis Electronic Theses and Dissertations.

-

Nichols, D. E. (2018).[1][2] Dark Classics in Chemical Neuroscience: Lysergic Acid Diethylamide (LSD).[1][2] ACS Chemical Neuroscience.[1][2]

-

Dong, C., et al. (2021).[2] Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. Cell.

-

Sigma-Aldrich. (2024). Product Specification: 6-Chloronicotinoyl chloride.[3][4][5]

-

PubChem. (2024). Compound Summary: this compound.[1][2][6][7][8] National Library of Medicine.

Sources

- 1. escholarship.org [escholarship.org]

- 2. escholarship.org [escholarship.org]

- 3. 6-Chloronicotinoyl chloride 97 66608-11-5 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound|54864-96-9 [benchchem.com]

- 8. US12295959B2 - Phenoxy and benzyloxy substituted psychoplastogens and uses thereof - Google Patents [patents.google.com]

6-Chloro-N,N-diethylnicotinamide: Technical Monograph & Therapeutic Potential

Executive Summary: The Halogenation Advantage

6-Chloro-N,N-diethylnicotinamide (CAS: 54864-96-9) represents a strategic structural evolution of the classical analeptic agent Nikethamide (N,N-diethylnicotinamide). While Nikethamide has historically served as a respiratory stimulant, its clinical utility is limited by a short half-life and rapid metabolic clearance.

The introduction of a chlorine atom at the C6 position of the pyridine ring is a medicinal chemistry tactic designed to achieve two critical improvements:

-

Metabolic Blockade: The C6 position is the primary site for oxidative metabolism (via CYP450-mediated hydroxylation) in nicotinamide derivatives. Chlorination sterically and electronically blocks this pathway, potentially extending the therapeutic window.

-

Lipophilic Modulation: The halogen moiety increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration, which is critical for central nervous system (CNS) activity.

This guide outlines the synthesis, physicochemical profile, and therapeutic potential of this compound as a lead compound for next-generation CNS stimulants and as a privileged scaffold in fragment-based drug discovery (FBDD).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Value / Description | Significance |

| IUPAC Name | 6-chloro-N,N-diethylpyridine-3-carboxamide | Official nomenclature |

| Molecular Formula | C₁₀H₁₃ClN₂O | Core scaffold |

| Molecular Weight | 212.68 g/mol | Optimal for CNS penetration (<450 Da) |

| LogP (Predicted) | ~1.8 - 2.1 | Higher than Nikethamide (~0.3); ideal for BBB crossing |

| H-Bond Donors | 0 | Improves membrane permeability |

| H-Bond Acceptors | 2 (Pyridine N, Amide O) | Receptor binding interaction points |

| Rotatable Bonds | 2 (Ethyl groups) | Conformational flexibility |

Structural Logic

The pyridine nitrogen acts as a weak base. In the parent compound (Nikethamide), the pKa is approximately 3.5. The electron-withdrawing effect of the 6-chloro substituent (Hammett constant

Therapeutic Potential & Mechanism of Action

Enhanced CNS Stimulation (Analeptic Activity)

Nikethamide acts by stimulating chemoreceptors in the carotid body and the medullary respiratory centers. The 6-Chloro derivative is hypothesized to retain this mechanism but with altered pharmacokinetics.

-

Mechanism: Modulation of nicotinic acetylcholine receptors (nAChRs) and potential antagonism of GABA_A receptors (a common feature of convulsant/stimulant pyridines).

-

Advantage: The 6-Cl group prevents the rapid formation of N,N-diethyl-6-hydroxynicotinamide, the inactive metabolite. This "metabolic switching" can prolong the duration of action for respiratory depression treatment (e.g., in COPD or anesthesia recovery).

Fragment-Based Drug Discovery (MMP & Kinase Inhibition)

Beyond simple stimulation, the 6-chloro-nicotinamide motif is a validated "privileged structure" in enzyme inhibition.

-

MMP-13 Inhibition: Research indicates that substituted nicotinamides can bind to the S1' pocket of Matrix Metalloproteinases (MMPs). The chlorine atom provides a hydrophobic anchor, improving selectivity against other MMP isoforms.

-

Antibacterial Agents: 6-substituted nicotinamides have shown efficacy against gram-positive bacteria by inhibiting NAD+ biosynthesis pathways or disrupting cell wall assembly.

Experimental Protocols

Chemical Synthesis: The Acid Chloride Route

Context: This protocol ensures high yield and purity by activating the carboxylic acid before amine coupling. It avoids the use of unstable anhydride intermediates.

Reagents:

-

6-Chloronicotinic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride (1.2 eq)

-

Diethylamine (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM) (Solvent)

-

Catalytic DMF[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve 6-chloronicotinic acid in anhydrous DCM. Add a catalytic amount of DMF (2 drops).

-

Chlorination: Add Thionyl Chloride dropwise at 0°C under N₂ atmosphere. Allow the mixture to warm to room temperature and reflux for 2 hours until gas evolution (HCl, SO₂) ceases.

-

Why: This converts the acid to the highly reactive 6-chloronicotinoyl chloride.

-

-

Concentration: Remove excess SOCl₂ and solvent under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM.

-

Coupling: Cool the solution to 0°C. Add a mixture of Diethylamine and Triethylamine dropwise.

-

Why: Triethylamine acts as a proton scavenger to neutralize the HCl generated during amide formation, driving the equilibrium forward.

-

-

Workup: Stir for 4 hours. Quench with water.[2] Wash the organic layer with 1M HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from hexane/ethyl acetate if necessary.

Visualization of Synthesis Logic

The following diagram illustrates the conversion flow and the critical role of the base trap.

Caption: Figure 1. Synthesis pathway via acyl chloride activation. The Et3N scavenger is critical for yield optimization.

Metabolic Stability & Safety Profile

The "Metabolic Soft Spot" Blockade

The primary failure mode for nicotinamide drugs is rapid oxidation. The 6-position is electron-deficient and prone to nucleophilic attack by CYP450 enzymes (specifically CYP2E1 and CYP2A6).

Comparative Metabolism:

-

Nikethamide: Rapidly converts to 6-hydroxynikethamide (inactive) -> Excreted.

-

6-Chloro-Analog: The Cl atom sterically hinders the active site of the enzyme and prevents hydroxylation. This forces the metabolism towards slower pathways (e.g., N-dealkylation), effectively increasing the drug's half-life (

).

Visualization of Metabolic Fate

Caption: Figure 2. Metabolic blockade strategy. Chlorination prevents rapid 6-hydroxylation, shifting clearance to slower pathways.

Toxicology Considerations[9]

-

Acute Toxicity: Based on Nikethamide (LD50 oral rat ~250 mg/kg), the 6-chloro derivative is expected to be moderately toxic. The increased lipophilicity may lower the LD50 (increase potency).

-

Irritation: Chlorinated pyridines are known skin and eye irritants (GHS H315, H319).[2]

-

Handling: Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dust/vapors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5497, Nikethamide. Retrieved from [Link]

-

ChemSrc (2025). this compound: Physicochemical Properties and Synthesis. Retrieved from [Link]

-

Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. Scholars Research Library.[1] Retrieved from [Link]

-

Organic Syntheses (2025). Preparation of 2-chloronicotinonitrile and related pyridine derivatives. Org.[1][3] Synth. Coll. Vol. 4. Retrieved from [Link]

Sources

Technical Guide: 6-Chloro-N,N-diethylnicotinamide (CAS 54864-96-9)

[1][2][3]

Executive Summary

This compound (CAS 54864-96-9) is a halogenated pyridine derivative serving as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Structurally, it consists of a pyridine ring substituted with a chlorine atom at the C6 position and a diethylamide moiety at the C3 position.[4][5] It is a functionalized analog of Nikethamide (Coramine), a well-known respiratory stimulant.[5]

The compound’s value lies in its dual reactivity: the chlorine atom acts as an electrophilic handle for nucleophilic aromatic substitution (

Chemical Profile & Physicochemical Properties[2][4][5][6][7][8]

Identity & Nomenclature

| Property | Detail |

| CAS Number | 54864-96-9 |

| IUPAC Name | 6-Chloro-N,N-diethylpyridine-3-carboxamide |

| Synonyms | 6-Chloronicotinic acid diethylamide; 2-Chloro-5-(diethylcarbamoyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 212.68 g/mol |

| SMILES | CCN(CC)C(=O)c1ccc(Cl)nc1 |

| InChI Key | DEWSDUANQYRLFT-UHFFFAOYSA-N |

Physical Properties

| Parameter | Value | Condition |

| Appearance | Clear to pale yellow liquid or low-melting solid | Standard Temperature & Pressure |

| Density | 20°C | |

| Boiling Point | 760 mmHg | |

| Flash Point | Closed Cup | |

| LogP | 1.17 | Predicted (Hydrophobic) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate | Insoluble in Water |

| pKa | ~3.46 | Pyridine Nitrogen (Conjugate Acid) |

Structural Reactivity & Mechanism

The chemical utility of CAS 54864-96-9 stems from the electronic properties of the pyridine ring.[1]

Electrophilic C6 Position

The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C6 positions electron-deficient.[5] The presence of the chlorine atom at C6 further enhances this deficiency, making the carbon highly susceptible to Nucleophilic Aromatic Substitution (

Amide Directing Group

The N,N-diethylamide group at C3 is orthogonal to the C6 reactivity.[5] It is stable under many reducing and oxidizing conditions but can direct ortho-lithiation at the C4 position using strong bases (e.g., LDA, LTMP), allowing for regioselective functionalization of the pyridine core.[5]

Visualization: Reactivity Map

Caption: Functionalization pathways for this compound showing orthogonal reactivity at C6 and C4 positions.

Synthesis & Manufacturing

The industrial synthesis of CAS 54864-96-9 typically proceeds via the amidation of 6-chloronicotinic acid (or its acid chloride derivative).[1]

Synthetic Pathway[2][5]

-

Precursor Activation: 6-Chloronicotinic acid is converted to 6-chloronicotinoyl chloride using thionyl chloride (

) or oxalyl chloride.[5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Amidation: The acid chloride reacts with diethylamine in the presence of a base (e.g., triethylamine or excess diethylamine) to scavenge the generated HCl.[5]

Reaction Equation:

Experimental Protocols

Protocol A: Synthesis of this compound

Context: Standard laboratory scale preparation.

Reagents:

-

6-Chloronicotinic acid (1.0 eq)[1]

-

Thionyl chloride (1.5 eq)[5]

-

Triethylamine (1.5 eq)[5]

-

Dichloromethane (DCM) (Solvent)[5]

Procedure:

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloronicotinic acid in dry DCM. Add thionyl chloride dropwise.[5] Reflux for 2 hours until gas evolution ceases.

-

Evaporation: Remove excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride (yellow oil/solid).[5]

-

Amidation: Redissolve the acid chloride in dry DCM. Cool to 0°C in an ice bath.

-

Addition: Slowly add a mixture of diethylamine and triethylamine in DCM. Maintain temperature <5°C to avoid side reactions.

-

Workup: Stir at room temperature for 4 hours. Quench with water.[5] Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

, and brine.[5] -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Hexane:EtOAc) if necessary.

Protocol B: Nucleophilic Substitution ( ) with Morpholine

Context: Derivatization to create bioactive analogs.[1][5]

Reagents:

Procedure:

-

Dissolve this compound in DMF (0.5 M concentration).

-

Add potassium carbonate and morpholine.

-

Heat the reaction mixture to 100°C for 12 hours. Monitor conversion by TLC or LC-MS.[1][5]

-

Cool to room temperature and pour into ice water.

-

Extract with ethyl acetate (3x).[5] The product (6-morpholino-N,N-diethylnicotinamide) is isolated by drying and concentration.[1]

Applications & Uses

Pharmaceutical Development

-

Nikethamide Analogs: CAS 54864-96-9 is a direct structural analog of Nikethamide.[1][5] It is used to synthesize derivatives with modified lipophilicity or receptor binding profiles.[5]

-

Respiratory Stimulants: Research into analeptic agents often utilizes the diethylnicotinamide core.[5] The 6-chloro substituent allows for the attachment of solubilizing groups or targeting moieties.[1][5]

-

Isotopically Labeled Standards: Used to prepare deuterated or

-labeled Nikethamide for metabolic studies.[5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Agrochemicals

-

Pyridine-Based Insecticides: The 6-chloronicotinyl moiety is a pharmacophore found in neonicotinoids (e.g., Imidacloprid, Acetamiprid).[1] While CAS 54864-96-9 is an amide rather than a nitro-guanidine, it serves as a scaffold for testing novel pyridine-based crop protection agents.[1]

Chemical Research[5]

-

Ligand Synthesis: N,N-diethylnicotinamide derivatives are used as ligands for copper(II) complexes.[1][5][6] The 6-chloro variant allows for the tuning of the electronic properties of the metal center in catalytic oxidation reactions.[5]

-

Cross-Coupling Substrate: Frequently used as a model substrate to test the efficiency of new palladium or nickel catalysts in activating electron-deficient aryl chlorides.[1][5]

Safety & Handling (MSDS Summary)

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[5] |

| STOT-SE | H335 | May cause respiratory irritation.[1][5] |

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[5]

-

Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors or dust.[5]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if long-term stability is required, although the amide is relatively stable in air.[5]

References

-

PubChem. (2025).[5] 6-Chloronicotinamide and Derivatives Compound Summary. National Library of Medicine.[5] [Link]

-

ChemSRC. (2025).[2][5] this compound: Physicochemical Properties and Safety. [Link][1]

-

Hoffmann-La Roche Inc. (2001).[1][2][5] Patent US6297375B1: Process for the preparation of pyridine derivatives.[5] U.S. Patent and Trademark Office.[5]

-

El-Sayed, M. A., & Davies, G. (1990).[5] Synthesis and properties of mixed-valence copper molecules... and the products and kinetics of their reactions. Inorganic Chemistry, 29(24), 4891-4897.[5] [Link]

-

Novartis AG. (2007).[2][5] Patent WO2007071358A1: Organic compounds for the treatment of diseases.[5] WIPO.[5]

Sources

- 1. 954216-84-3|6-Chloro-N-(pyridin-2-ylmethyl)nicotinamide|BLD Pharm [bldpharm.com]

- 2. This compound | CAS#:54864-96-9 | Chemsrc [chemsrc.com]

- 3. 页面加载中... [china.guidechem.com]

- 4. This compound|54864-96-9 [benchchem.com]

- 5. 6-Chloronicotinamide | C6H5ClN2O | CID 80456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-DIETHYLNICOTINAMIDE | 59-26-7 [chemicalbook.com]

A Pharmacological Investigation Framework for 6-Chloro-N,N-diethylnicotinamide

An In-depth Technical Guide

Abstract: 6-Chloro-N,N-diethylnicotinamide is a halogenated pyridine derivative currently positioned in the scientific landscape primarily as a synthetic intermediate for chemical and pharmaceutical development.[1][2] While its direct pharmacological profile remains uncharacterized in public literature, its structural similarity to known bioactive molecules, particularly the central nervous system stimulant N,N-diethylnicotinamide (Nikethamide), suggests a latent potential for biological activity.[3][4][5] This guide abandons a traditional review format due to the absence of established data. Instead, it presents a comprehensive, hypothesis-driven framework for the systematic pharmacological exploration of this compound. We provide field-proven, detailed protocols for synthesis, characterization, and a tiered evaluation cascade—from in silico screening to foundational in vitro assays for pharmacodynamics, pharmacokinetics, and toxicology. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic potential of novel nicotinamide analogs.

Molecular Profile and Physicochemical Properties

This compound is an organic compound featuring a pyridine ring, a core structure in many biologically active molecules. The key features are a chlorine atom at the 6-position and an N,N-diethylamide group at the 3-position. The chlorine atom serves as a reactive site, enabling further molecular diversification through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, making it a versatile precursor in medicinal chemistry.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O | [1] |

| Molecular Weight | 212.67 g/mol | [1] |

| CAS Number | 54864-96-9 | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 354.1 ± 27.0 °C at 760 mmHg | [1] |

| Flash Point | 167.9 ± 23.7 °C | [1] |

Foundational Synthesis and Analytical Validation

The initial and most critical step in any pharmacological investigation is to ensure the synthesis of high-purity material. The identity and purity of the test compound must be unequivocally confirmed to guarantee that any observed biological activity is attributable to the molecule of interest and not to contaminants.

Proposed Synthesis Pathway

The synthesis can be reliably achieved through the amidation of 6-chloronicotinic acid with diethylamine.[1] A common and effective method involves converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂).

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 6-chloronicotinic acid.

Materials:

-

6-chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Diethylamine

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Methodology:

-

Acyl Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 6-chloronicotinic acid (1.0 eq) in a minimal amount of anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.5 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and then gently reflux for 2 hours until the solution becomes clear. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting solid is the intermediate, 6-chloronicotinoyl chloride.

-

Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM and cool the flask to 0°C in an ice bath.

-

In a separate flask, dissolve diethylamine (1.2 eq) and triethylamine (1.5 eq, as an HCl scavenger) in anhydrous DCM.

-

Add the diethylamine/triethylamine solution dropwise to the acyl chloride solution at 0°C.

-

Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess final purity (>98%) using HPLC.

A Staged Approach to Pharmacological Evaluation

Given the lack of existing data, a logical, tiered screening approach is required to efficiently profile the compound's biological activities. This workflow is designed to move from broad, predictive methods to specific, hypothesis-testing experiments.

Caption: A tiered workflow for the pharmacological evaluation of a novel compound.

Pharmacodynamics (PD): Uncovering the Mechanism of Action

The non-chlorinated analog, N,N-diethylnicotinamide, is reported to inhibit enzymes like acetylcholinesterase (AChE) and cyclooxygenase (COX) and acts as a central nervous system stimulant.[3][4] This provides a logical and experience-based starting point for our investigation.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Causality: This assay is chosen to determine if the chlorinated analog retains or enhances the known AChE inhibitory activity of its parent compound, N,N-diethylnicotinamide.[3] Inhibition of AChE increases acetylcholine levels, a mechanism relevant to both therapeutic (e.g., Alzheimer's disease) and toxicological effects.

Methodology (Ellman's Method):

-

Reagent Preparation:

-

Prepare a 100 mM phosphate buffer (pH 8.0).

-

Dissolve Acetylthiocholine iodide (ATCI) in the buffer to make the substrate solution (15 mM).

-

Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the buffer to make the colorimetric reagent (3 mM).

-

Prepare a stock solution of AChE enzyme in buffer.

-

Prepare serial dilutions of this compound and a positive control (e.g., Donepezil) in buffer containing a small percentage of DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

20 µL of the test compound dilution (or control/blank).

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

-

Incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the ATCI substrate solution.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Pharmacokinetics (PK): Profiling Absorption and Metabolism

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting its in vivo behavior. While no data exists for this compound, we can draw parallels from studies on other nicotinamide derivatives, which show rapid clearance and significant metabolism.[6]

Experimental Protocol: In Vitro Metabolic Stability Assay

Causality: This assay is a cornerstone of early drug discovery. It predicts how quickly a compound will be metabolized by liver enzymes (primarily Cytochrome P450s), providing an estimate of its hepatic clearance and subsequent in vivo half-life. A compound that is too rapidly metabolized will likely have poor bioavailability and duration of action.

Methodology (Human Liver Microsomes):

-

Reagent Preparation:

-

Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 1 mM stock solution of the NADPH regenerating system (cofactor).

-

Prepare a 1 µM working solution of this compound and control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Carbamazepine).

-

-

Incubation:

-

Pre-warm the HLM suspension and the test compound solution to 37°C.

-

In a microcentrifuge tube, combine the HLM suspension with the test compound solution.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (for analytical quantification).

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

From this, intrinsic clearance (Cl_int) can be calculated and scaled to predict in vivo hepatic clearance.

-

| Predicted PK Parameter | In Vitro Assay | Purpose |

| Intestinal Absorption | Caco-2 Permeability Assay | Predicts oral absorption potential. |

| Metabolic Stability | Liver Microsome Assay | Predicts hepatic clearance and half-life. |

| Plasma Protein Binding | Rapid Equilibrium Dialysis | Determines the fraction of free, active drug. |

| CYP450 Inhibition | Fluorometric CYP Inhibition Assay | Assesses the risk of drug-drug interactions. |

Preliminary Toxicological Assessment

Early assessment of cytotoxicity is crucial to flag potential safety liabilities. Given that related compounds like Nikethamide can act as convulsants, a baseline understanding of the compound's effect on cell viability is a mandatory checkpoint.[4][7]

Experimental Protocol: MTT Cell Viability Assay

Causality: The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. A significant reduction in metabolic activity after exposure to the compound indicates potential toxicity.

Methodology:

-

Cell Culture: Seed a relevant human cell line (e.g., HepG2, a liver cell line) into a 96-well plate and allow cells to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add fresh media containing the different compound concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against the log of compound concentration to calculate the CC₅₀ (concentration causing 50% cytotoxicity).

Conclusion and Strategic Outlook

This compound stands as an uncharacterized molecule with a potential pharmacological profile suggested by its chemical structure. It is currently best utilized as a versatile chemical building block for creating more complex and diverse molecular architectures for screening programs.[1] The investigational framework presented here provides a robust, logical, and resource-efficient pathway to systematically de-orphan this compound. By progressing through structured in silico, in vitro, and potential in vivo studies, the scientific community can rigorously assess its therapeutic potential and safety profile, transforming it from a mere synthetic intermediate into a well-characterized pharmacological tool or a lead compound for future drug development.

References

- This compound | 54864-96-9. Benchchem.

- N,N-Diethylnicotinamide | 59-26-7 | FD31942. Biosynth.

- Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206)

- N,N-Diethylnicotinamide | C10H14N2O | CID 5497. PubChem.

- N,N-DIETHYLNICOTINAMIDE | 59-26-7. ChemicalBook.

- Buy 6-Chloro-N,N-dimethylnicotinamide | 54864-83-4. Smolecule.

- Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus. PubMed.

- Niketamide | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide deriv

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 6-Chloro-N,N-dimethylnicotinamide | 54864-83-4 [smolecule.com]

- 3. biosynth.com [biosynth.com]

- 4. N,N-Diethylnicotinamide | C10H14N2O | CID 5497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-DIETHYLNICOTINAMIDE | 59-26-7 [chemicalbook.com]

- 6. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Niketamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

"preliminary toxicity screening of 6-Chloro-N,N-diethylnicotinamide"

Technical Guidance for Early-Stage Safety Profiling

Executive Summary

6-Chloro-N,N-diethylnicotinamide is a halogenated derivative of Nikethamide (N,N-diethylnicotinamide), a historic respiratory stimulant. The introduction of a chlorine atom at the C6 position of the pyridine ring fundamentally alters the molecule's electronic distribution, lipophilicity, and metabolic susceptibility.

While the parent compound (Nikethamide) has a well-documented safety profile, the 6-chloro analog presents unique toxicological risks, primarily due to blocked oxidative metabolism at the C6 position and increased lipophilicity. This guide outlines a tiered screening strategy designed to identify hepatotoxicity, neurotoxicity, and genotoxicity early in the development pipeline.

Part 1: Physicochemical & In Silico Profiling (Tier 0)

Before wet-lab experimentation, we must establish the "Tox-Trigger" profile. The C6-chlorine substitution prevents the action of aldehyde oxidase (AOX), a primary clearance pathway for nicotinamides, potentially prolonging half-life and altering toxicity thresholds.

Comparative Physicochemical Profile

The following parameters should be calculated using QSAR software (e.g., SwissADME, Schrödinger QikProp) to predict bioavailability and tissue accumulation.

| Parameter | Parent: Nikethamide | Target: this compound | Implications for Screening |

| LogP (Lipophilicity) | ~0.3 (Hydrophilic) | ~1.1 - 1.4 (Predicted) | Higher membrane permeability; increased blood-brain barrier (BBB) penetration. |

| TPSA (Ų) | ~32.3 | ~32.3 (Similar) | Good oral bioavailability expected. |

| Metabolic Liability | High (N-dealkylation, 6-oxidation) | Altered (6-oxidation blocked) | Risk of bioaccumulation or diversion to toxic reactive intermediates (glutathione depletion). |

| pKa (Pyridine N) | ~3.5 | ~1.5 - 2.0 | Reduced basicity due to electron-withdrawing Cl; affects lysosomal trapping. |

Structural Alert Analysis

-

Pyridine Ring Halogenation: The C-Cl bond is generally stable, but nucleophilic aromatic substitution (

) can occur in the presence of strong biological nucleophiles (e.g., glutathione), potentially leading to hepatic depletion. -

Diethylamide Moiety: Known structural alert for N-dealkylation, generating acetaldehyde (cytotoxic) and mono-ethyl metabolites.

Part 2: In Vitro Cytotoxicity Screening (Tier 1)

Objective: Establish the

Protocol: MTT Cell Viability Assay

Standardized for Pyridine Carboxamides

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO or acidified isopropanol.

-

Positive Control: Triton X-100 (0.1%) or Chlorpromazine (known hepatotoxin).

Workflow:

-

Seeding: Plate HepG2 cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Dosing: Treat cells with the test compound in serial dilutions (Range: 0.1

M to 1000-

Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent-induced toxicity.

-

-

Incubation: 24h and 48h timepoints.

-

Development: Add 20

L MTT reagent. Incubate 4h at 37°C. -

Measurement: Aspirate media, add 100

L DMSO. Read Absorbance at 570 nm (Reference: 630 nm).

Data Interpretation:

- M: High Toxicity (Stop/Redesign).

- M: Moderate Toxicity (Proceed with caution).

- M: Low Cytotoxicity (Favorable).

Part 3: Genotoxicity Assessment (Tier 2)

Objective: Regulatory compliance (OECD 471) to ensure the halogenated ring does not intercalate DNA or cause point mutations.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Strains:

-

S. typhimurium TA98 (Frameshift mutations).

-

S. typhimurium TA100 (Base-pair substitutions - sensitive to halogens).

Methodology:

-

Metabolic Activation: Perform assay with and without S9 fraction (rat liver extract). This is crucial because the parent molecule requires metabolic activation to exert certain effects.

-

Dose Range: 5 doses up to 5000

g/plate (or limit of solubility). -

Criteria: A 2-fold increase in revertant colonies over the solvent control indicates mutagenicity.

Part 4: Metabolic Stability & Mechanism (Tier 3)

Objective: Confirm the "Blockage Hypothesis." Does the 6-Cl prevent clearance?

Microsomal Stability Assay

Rationale: Nikethamide is rapidly metabolized. The 6-Chloro analog is predicted to have a longer half-life (

Workflow Visualization:

Figure 1: Predicted Metabolic Shift. The presence of Chlorine (Cl) at position 6 inhibits the standard oxidation pathway observed in Nikethamide, potentially shunting metabolism toward N-dealkylation.

Part 5: Decision Matrix (Go/No-Go)

This matrix guides the development decision based on the aggregated data from Tiers 0-3.

| Assay | Outcome | Decision |

| In Silico | LogP > 3.0 or Reactive Metabolite Alert | Flag: Monitor Solubility & Hepatotoxicity. |

| MTT (HepG2) | NO-GO: High risk of DILI (Drug-Induced Liver Injury). | |

| Ames Test | Positive (+S9 or -S9) | NO-GO: Genotoxic mutagen. |

| hERG Binding | Flag: Potential QT prolongation (Cardiotoxicity). | |

| Microsomal Stability | GO: Favorable stability profile compared to parent. |

Part 6: Screening Workflow Diagram

The following diagram illustrates the logical flow of the screening campaign, ensuring resources are not wasted on failing compounds.

Figure 2: Step-wise screening workflow. Failure at any decision diamond triggers a "Stop" to conserve resources.

References

-

OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 471: Bacterial Reverse Mutation Test.[1][2] OECD Publishing, 2020. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5497, Nikethamide. (Parent Compound Reference). Link

-

Riss TL, Moravec RA, et al. Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. Link

-

Dalvie, D. et al. Aldehyde Oxidase and its Role in Drug Metabolism. Pharmacology & Therapeutics, 2010. (Mechanistic reference for pyridine oxidation blockage). Link

Sources

Technical Guide: Solubility and Stability of 6-Chloro-N,N-diethylnicotinamide in Biological Buffers

Executive Summary

6-Chloro-N,N-diethylnicotinamide (CAS: 54864-96-9) is a structural analog of the respiratory stimulant Nikethamide. While the parent compound (Nikethamide) is highly water-soluble, the introduction of a chlorine atom at the C6 position of the pyridine ring significantly alters its physicochemical profile. The electron-withdrawing nature of the chlorine atom reduces the basicity of the pyridine nitrogen and increases the molecule's lipophilicity (LogP).

This guide provides a technical framework for handling this compound in biological assays. It addresses the specific challenges of aqueous solubility limits and hydrolytic stability, providing validated protocols for stock preparation, buffer selection, and analytical quantification.

Physicochemical Profile & Theoretical Basis

Understanding the molecular drivers is essential before attempting formulation.

| Property | Value (Approx/Predicted) | Impact on Protocol |

| Molecular Formula | Basis for molarity calculations. | |

| Molecular Weight | 212.68 g/mol | Standard for gravimetric preparation. |

| LogP (Octanol/Water) | ~2.1 - 2.4 | Moderate Lipophilicity. Unlike Nikethamide (LogP ~0.3), this analog will not be freely miscible in water. It requires organic co-solvents. |

| pKa (Pyridine N) | ~1.5 - 2.0 | Weak Base. The 6-Cl group withdraws electron density, making the ring nitrogen far less basic than unsubstituted pyridine (pKa 5.2). It remains unprotonated at physiological pH (7.4). |

| H-Bond Donors/Acceptors | 0 / 3 | Limited water interaction capability. |

Structural Causality

The 6-Chloro substitution exerts a strong inductive effect (-I), pulling electron density away from the amide carbonyl.

-

Solubility: The hydrophobic Cl atom disrupts the water-lattice structure, necessitating a hydrophobic carrier (e.g., DMSO) for initial solubilization.

-

Stability: The electron-deficient carbonyl carbon is theoretically more susceptible to nucleophilic attack (

) than Nikethamide, making alkaline hydrolysis a primary stability risk.

Solubility Optimization in Biological Buffers

Due to its lipophilic nature, direct addition of the solid to PBS will likely result in slow dissolution or erratic precipitation.

Recommended Solvent System

-

Primary Stock: 100% DMSO or Ethanol (Anhydrous). Solubility > 50 mM is expected.

-

Biological Buffer: PBS (pH 7.4) or HEPES (pH 7.2).

-

Maximum Aqueous Concentration: Likely < 1 mM without precipitation (Kinetic Solubility limit).

Protocol: Kinetic Solubility Assay

This protocol determines the maximum concentration usable in a bioassay before precipitation occurs.

Materials:

-

Compound Stock (10 mM in DMSO)

-

PBS (pH 7.4)

-

96-well plate or HPLC vials

-

Nephelometer or UV Plate Reader (600 nm)

Workflow:

Figure 1: Kinetic solubility determination workflow. The filtration step is critical to distinguish dissolved compound from colloidal aggregates.

Stability Dynamics & Degradation Pathways

Hydrolytic Stability

The amide bond is the weak link. In biological buffers, two pathways exist:

-

Amide Hydrolysis: Conversion to 6-chloronicotinic acid and diethylamine.

-

Nucleophilic Aromatic Substitution (

): Rare in mild buffers, but in strong alkaline conditions or presence of thiols (e.g., Glutathione assays), the 6-Cl can be displaced.

Buffer Recommendations:

-

Stable Zone: pH 4.0 – 7.5 (Citrate, Acetate, PBS).

-

Risk Zone: pH > 8.0 (Borate, Carbonate).[1] The electron-poor ring accelerates base-catalyzed hydrolysis.

Photostability

Pyridine derivatives can be photosensitive.

-

Precaution: Store stock solutions in amber glass. Handle under yellow light if assay duration > 24 hours.

Protocol: Forced Degradation (Stress Testing)

To validate stability for long-duration assays (e.g., 24-48h cell incubations):

-

Prepare Samples: 100 µM compound in:

-

0.1 N HCl (Acid Stress)

-

0.1 N NaOH (Base Stress)

-

PBS pH 7.4 (Control)

-

PBS + 10 mM

(Oxidative Stress)

-

-

Incubate: 37°C for 24 hours.

-

Neutralize: Acid/Base samples before HPLC injection.

-

Analyze: Quantify recovery % relative to T=0.

Figure 2: Primary hydrolytic degradation pathway under basic or enzymatic conditions.

Analytical Method (HPLC-UV)

To accurately measure solubility and stability, a specific HPLC method is required. The lipophilicity of the 6-Cl analog allows for standard Reverse Phase chromatography.

System Suitability Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Keeps pH acidic to prevent peak tailing of residual amines).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 260 nm (Pyridine

transition). -

Injection Volume: 10 µL.

Gradient Profile:

| Time (min) | % ACN (B) | Rationale |

|---|---|---|

| 0.0 | 10 | Initial equilibration |

| 5.0 | 90 | Elute lipophilic 6-Cl analog |

| 7.0 | 90 | Wash column |

| 7.1 | 10 | Re-equilibrate |

Expected Retention:

-

6-Chloronicotinic acid (Hydrolysis product): ~2-3 min (Polar).

-

This compound: ~5-6 min (Non-polar).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54864-96-9, this compound. Retrieved from [Link] (Note: Search via CAS 54864-96-9 for specific entry).

- Anderson, B. D., & Flora, K. P. (1996).Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press. (General reference for solubility of weak bases).

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

-

Musfeld, C., et al. (2001). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide.[2] Journal of Pharmaceutical and Biomedical Analysis, 24(3), 391-404.[2] (Reference for HPLC conditions of nicotinamide derivatives).

Sources

Technical Whitepaper: Strategic Target Deconvolution for 6-Chloro-N,N-diethylnicotinamide

Executive Summary

6-Chloro-N,N-diethylnicotinamide (6-Cl-NNDN) represents a high-value chemical probe derived from the privileged nicotinamide scaffold. While its non-halogenated parent compound, Nikethamide, is a well-documented respiratory stimulant acting on the medullary centers, the introduction of a chlorine atom at the C6 position significantly alters the physicochemical profile—enhancing lipophilicity and modulating electronic distribution.

This technical guide outlines a rigorous, self-validating workflow to identify novel biological targets for 6-Cl-NNDN. Unlike traditional "black box" screening, this approach synthesizes in silico prediction with label-free biophysical validation (CETSA) and functional electrophysiology. We posit that 6-Cl-NNDN likely acts as a competitive modulator of nicotinamide-binding enzymes (e.g., NAMPT, PARP) or an allosteric modulator of ligand-gated ion channels (nAChRs), distinct from the broad-spectrum activity of Nikethamide.

Chemical Profile & Structural Logic[1]

To identify targets, we must first understand the pharmacophore. 6-Cl-NNDN is not merely a derivative; it is a "biostere-plus" modification.

Structural-Activity Relationship (SAR)

-

The Nicotinamide Core: Mimics the endogenous substrate of the NAD+ salvage pathway, suggesting affinity for enzymes like Nicotinamide phosphoribosyltransferase (NAMPT) or Poly(ADP-ribose) polymerases (PARPs).[1]

-

The Diethylamide Tail: Provides steric bulk and hydrophobic interaction potential, critical for crossing the blood-brain barrier (BBB) and fitting into hydrophobic pockets of GPCRs or ion channels.

-

The C6-Chlorine Substitution:

-

Electronic Effect: The electron-withdrawing chlorine reduces the basicity of the pyridine nitrogen, potentially altering hydrogen bond acceptor capability.

-

Sigma Hole: Halogens often participate in "halogen bonding" (X-bond) with backbone carbonyls in protein active sites, a specific interaction not present in Nikethamide.

-

Physicochemical Properties Table[3]

| Property | Nikethamide (Parent) | This compound | Impact on Target ID |

| Formula | C10H14N2O | C10H13ClN2O | Halogen-specific interactions |

| LogP (Approx) | 0.3 | 1.1 - 1.4 | Enhanced membrane permeability |

| pKa (Pyridine N) | ~3.4 | ~0.5 - 1.0 | Reduced protonation at physiological pH |

| Reactivity | Stable | SNAr Susceptible | Potential for covalent probe design |

Phase I: In Silico Target Prioritization

Before wet-lab experimentation, we narrow the search space using inverse docking and similarity ensemble approaches (SEA).

Computational Protocol

-

Ligand Preparation: Generate 3D conformers of 6-Cl-NNDN using energy minimization (MMFF94 force field).

-

Pharmacophore Mapping: Screen against the scPDB and ChEMBL databases focusing on the "Nicotinamide" sub-structure.

-

Docking Grid Generation: Focus on two primary protein classes:

-

Class A (Metabolic): NAMPT (PDB: 3DKL), PARP-1 (PDB: 5DS3).

-

Class B (Neurological):

7-nAChR (PDB: 7KOO).

-

-

Scoring: Filter hits based on Glide Score (<-7.0 kcal/mol) and the presence of a halogen bond between C6-Cl and residue backbone carbonyls.

Phase II: Label-Free Target Validation (CETSA)

We prioritize Cellular Thermal Shift Assays (CETSA) over affinity chromatography. Attaching a biotin linker to 6-Cl-NNDN (likely at the reactive C6 position or the amide) risks abolishing the specific binding activity we seek to discover. CETSA validates target engagement in the native cellular environment without modification.

The CETSA Protocol (Self-Validating System)

Objective: Determine if 6-Cl-NNDN thermally stabilizes predicted targets (e.g., NAMPT, nAChR) in live cells.

Step-by-Step Methodology:

-

Cell Selection: Use HEK293T (general) and SH-SY5Y (neuronal context).

-

Treatment:

-

Experimental: 10

M 6-Cl-NNDN (1 hour, 37°C). -

Control: DMSO Vehicle (0.1%).

-

-

Thermal Challenge: Aliquot cell suspensions into PCR strips. Heat for 3 minutes across a gradient (

). -

Lysis & Separation:

-

Lyse cells using freeze-thaw (x3) in mild detergent (0.4% NP-40) to keep nuclei intact if targeting PARP, or vigorous lysis for membrane proteins.

-

Centrifuge at 20,000 x g for 20 mins at 4°C. Critical Step: Precipitated (unstable) proteins form the pellet; soluble (stabilized) proteins remain in supernatant.

-

-

Detection: Western Blot for specific candidates (Anti-NAMPT, Anti-nAChR) or Mass Spectrometry (TPP) for unbiased discovery.

Validation Criteria: A positive "hit" is defined as a shift in aggregation temperature (

Phase III: Functional Deconvolution Workflow

Physical binding (CETSA) does not prove biological consequence. We must validate function based on the target class identified in Phase II.

Scenario A: Metabolic Target (NAMPT/PARP)

If the molecule mimics Nicotinamide, it may inhibit NAD+ synthesis.[1]

-

Assay: NAD/NADH-Glo™ Assay (Promega).

-

Logic: Treat cells with 6-Cl-NNDN. If it targets NAMPT, intracellular NAD+ levels will deplete rapidly ( < 4 hours). Rescue the phenotype by adding Nicotinic Acid (NA) to prove specificity (NA utilizes a parallel salvage pathway, NAPRT).

Scenario B: Neurological Target (nAChR)

If the molecule acts as an allosteric modulator of Acetylcholine receptors.

-

Assay: Whole-cell Patch Clamp Electrophysiology.

-

Logic: Record currents from

7-nAChR expressing cells. Apply Acetylcholine (agonist) -

Readout: Look for potentiation (positive modulator) or inhibition (antagonist) of the peak current amplitude.

Visualizing the Discovery Pipeline

The following diagram illustrates the integrated workflow, moving from chemical structure to validated biological target.

Caption: Integrated Target Deconvolution Pipeline. Blue: Input; Yellow: Decision Matrix; Red: Biophysical Filter; Green: Functional Proof.

Mechanism of Action: The NAD+ Salvage Hypothesis

Given the structural homology to Nicotinamide, the most scientifically probable novel target is within the NAD+ salvage pathway. The diagram below details where 6-Cl-NNDN would intervene if it acts as a competitive inhibitor of NAMPT.

Caption: Hypothesized Mechanism of Action. 6-Cl-NNDN competes with Nicotinamide at the NAMPT active site, halting NAD+ recycling.

References

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2] Nature Protocols. [Link]

-

D'Amours, D., et al. (1999). Poly(ADP-ribosylation) reactions in the regulation of nuclear functions. Biochemical Journal. [Link]

-

Molina, D.M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

-

Scior, T., et al. (2011). Recognized and potential features of the nicotinic pharmacophore. Mini Reviews in Medicinal Chemistry. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Early-Stage Drug Discovery with 6-Chloro-N,N-diethylnicotinamide

Abstract

This technical guide provides a comprehensive framework for initiating an early-stage drug discovery program centered on the novel compound, 6-Chloro-N,N-diethylnicotinamide. We navigate the critical path from theoretical target hypothesis to robust hit-to-lead optimization, presenting a logical, causality-driven narrative for researchers, scientists, and drug development professionals. This document eschews a rigid template, instead adopting a structure that organically follows the scientific method, emphasizing experimental validation at each stage. Detailed, field-proven protocols for target engagement, biochemical and cell-based assays, and in silico modeling are provided, underpinned by a commitment to scientific integrity and reproducibility. The overarching goal is to equip research teams with the strategic insights and practical methodologies required to explore the therapeutic viability of this compound and its future analogs.

Introduction: The Scientific Premise for this compound

This compound is a synthetic small molecule featuring a chlorinated pyridine ring and a diethylnicotinamide moiety.[1] While direct biological activity of this specific compound is not extensively documented, its structural similarity to known bioactive molecules, particularly nicotinamide and its derivatives, provides a strong foundation for hypothesizing its potential as a therapeutic agent.

Nicotinamide is a crucial precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism, DNA repair, and signaling.[2] Two key enzyme families that are central to NAD+ biology and are established drug targets are Poly (ADP-ribose) polymerases (PARPs) and Nicotinamide phosphoribosyltransferase (NAMPT).

-

Poly (ADP-ribose) Polymerases (PARPs): These enzymes are critical for DNA repair.[3] Their inhibition has proven to be a successful strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations.[4] Notably, nicotinamide itself is a known, albeit weak, inhibitor of PARPs.[5]

-

Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is essential for maintaining cellular NAD+ levels.[3] Its inhibition is being explored as a therapeutic strategy in oncology and inflammatory diseases.[6][7]

The presence of the nicotinamide core in this compound, coupled with the chemically reactive chloro-substituent, suggests its potential to interact with the nicotinamide-binding sites of enzymes like PARPs and NAMPT. This guide will therefore focus on a drug discovery workflow designed to investigate this hypothesis.

Phase I: Target Identification and Validation

The initial phase of any drug discovery program is to definitively identify and validate the molecular target(s) of a compound. This section outlines a multi-pronged approach to confirm the interaction of this compound with our primary hypothesized targets, PARP1 and NAMPT.

In Silico Target Prediction and ADMET Profiling

Before committing to extensive wet-lab experiments, computational methods can provide valuable initial insights and help prioritize efforts.

Protocol 1: In Silico Target Fishing and ADMET Prediction

-

Input: The chemical structure of this compound in a suitable format (e.g., SMILES).

-

Target Prediction: Utilize computational target fishing tools (e.g., PharmMapper, DRAR-CPI) to screen the compound against a database of known protein structures.[8] This can help to identify potential off-targets and broaden our understanding of the compound's polypharmacology.

-

ADMET Prediction: Employ in silico tools (e.g., ADMET Predictor®, SwissADME) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[9][10] This early assessment helps to flag potential liabilities that may need to be addressed during lead optimization.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight ( g/mol ) | 212.68 | Within the range for good oral bioavailability (Lipinski's Rule of Five).[6] |

| LogP | ~2.5 | Indicates moderate lipophilicity, suggesting good membrane permeability.[6] |

| Hydrogen Bond Donors | 0 | Favorable for membrane permeability.[6] |

| Hydrogen Bond Acceptors | 3 | Within the acceptable range for drug-likeness.[6] |

| Aqueous Solubility | Moderately Soluble | A key parameter for formulation and bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Likely Permeable | Suggests potential for CNS applications, but also potential for CNS-related side effects. |

| CYP450 Inhibition | Possible | Potential for drug-drug interactions; requires experimental validation.[11] |

Biophysical Confirmation of Target Engagement

Biophysical assays provide direct evidence of a compound binding to its target protein. We will employ two orthogonal methods to confirm the interaction of this compound with purified PARP1 and NAMPT.

Protocol 2: Differential Scanning Fluorimetry (DSF)

-

Principle: DSF measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[12][13][14]

-

Reagents: Purified recombinant human PARP1 and NAMPT, SYPRO Orange dye, this compound.

-

Procedure: a. Prepare a reaction mixture containing the target protein and SYPRO Orange dye in a suitable buffer. b. Add varying concentrations of this compound to the reaction mixture in a 96-well PCR plate. Include a vehicle control (e.g., DMSO). c. Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of the SYPRO Orange dye. d. The Tm is determined by fitting the resulting melt curve. A significant shift in Tm in the presence of the compound indicates binding.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

-

Principle: CETSA assesses target engagement in a cellular environment.[15][16][17] Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation and aggregation.

-

Procedure: a. Treat intact cells with varying concentrations of this compound. b. Heat the cell suspensions to a range of temperatures to induce protein denaturation. c. Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated proteins) from the aggregated protein pellet by centrifugation. d. Analyze the amount of soluble target protein (PARP1 or NAMPT) remaining at each temperature using a detection method such as Western blotting or ELISA. e. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement in a physiological context.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Phase II: Assay Development and High-Throughput Screening (HTS)

Once target engagement is confirmed, the next step is to quantify the inhibitory activity of the compound and to screen for more potent analogs. This requires the development of robust and scalable biochemical and cell-based assays.

Biochemical Inhibition Assays

Protocol 4: In Vitro NAMPT Enzyme Inhibition Assay

-

Principle: This is a coupled-enzyme assay that measures the production of NAD+.[18][19] NAMPT converts nicotinamide to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by NMNAT. The resulting NAD+ is used by a dehydrogenase to produce a fluorescent signal.

-

Reagents: Recombinant human NAMPT, nicotinamide, PRPP, NMNAT, a dehydrogenase, and its substrate.

-

Procedure: a. In a 384-well plate, add the NAMPT enzyme and varying concentrations of this compound. b. Initiate the reaction by adding the substrates (nicotinamide and PRPP) and the coupling enzymes. c. Incubate at 37°C and measure the fluorescence signal over time. d. Calculate the rate of reaction and determine the IC50 value of the compound.

Protocol 5: In Vitro PARP1 Enzyme Inhibition Assay

-

Principle: This assay measures the incorporation of biotinylated NAD+ onto a histone substrate by PARP1. The resulting biotinylated histones are detected using a streptavidin-conjugated reporter.

-

Reagents: Recombinant human PARP1, activated DNA, histone proteins, biotinylated NAD+.

-

Procedure: a. In a 384-well plate, add PARP1, activated DNA, and varying concentrations of this compound. b. Initiate the reaction by adding biotinylated NAD+ and histone proteins. c. After incubation, add streptavidin-conjugated HRP and a chemiluminescent substrate. d. Measure the luminescence to determine the extent of PARP1 activity. e. Calculate the IC50 value of the compound.

Cell-Based Functional Assays

Cell-based assays are crucial for confirming that the biochemical activity of a compound translates to a functional effect in a more physiologically relevant system.

Protocol 6: Cell Viability Assay in Cancer Cell Lines

-

Principle: To assess the anti-proliferative effect of this compound, particularly in cancer cell lines known to be sensitive to NAMPT or PARP inhibition (e.g., BRCA-deficient ovarian cancer cells for PARP).

-

Procedure: a. Seed cancer cells in 96-well plates and allow them to adhere. b. Treat the cells with a serial dilution of this compound for 72 hours. c. Measure cell viability using a standard method such as the CellTiter-Glo® luminescent cell viability assay. d. Determine the GI50 (concentration for 50% growth inhibition) of the compound.

Phase III: Hit-to-Lead Optimization

With a confirmed "hit" compound that demonstrates target engagement and cellular activity, the focus shifts to optimizing its properties to develop a "lead" candidate with improved potency, selectivity, and drug-like characteristics.

Structure-Activity Relationship (SAR) Studies

The goal of SAR studies is to understand how chemical modifications to the hit compound affect its biological activity.

Strategy:

-

Bioisosteric Replacement: The chloro group on the pyridine ring is a key point for modification. Bioisosteric replacement of the chlorine with other halogens (F, Br, I) or small functional groups (e.g., -CH3, -CF3, -CN) can modulate the electronic and steric properties of the molecule, potentially improving potency and selectivity.[1][5]

-